molecular formula C5H9N3O B2997957 4-amino-5,5-dimethyl-1H-imidazol-2-one CAS No. 1749-99-1

4-amino-5,5-dimethyl-1H-imidazol-2-one

Cat. No.: B2997957
CAS No.: 1749-99-1
M. Wt: 127.147
InChI Key: IZDSJCOLCBXROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5,5-dimethyl-1H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,5-dimethyl-1H-imidazol-2-one can be achieved through several methods. One common route involves the reaction of 1-acetylguanidine with 3-bromo-2-butanone . Another method includes the use of N-(4,5-dimethylimidazol-2-yl)acetamide as a precursor . The reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-5,5-dimethyl-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different substituted imidazoles.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

4-amino-5,5-dimethyl-1H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-5,5-dimethyl-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dimethyl-1H-imidazol-2-ylamine
  • 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one

Uniqueness

4-amino-5,5-dimethyl-1H-imidazol-2-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 4-position and the dimethyl groups at the 5-position make it a versatile intermediate for synthesizing a variety of functional molecules .

Properties

IUPAC Name

4-amino-5,5-dimethyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDSJCOLCBXROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(=O)N1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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